molecular formula C20H35N3O4 B11815480 methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11815480
M. Wt: 381.5 g/mol
InChI Key: BOAWSIPWPIUQLQ-CRWXNKLISA-N
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Description

(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the ureido and carboxylate groups. Common reagents used in these reactions include tert-butyl isocyanate and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the ureido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate lies in its bicyclic structure and the presence of both ureido and carboxylate groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12+,13-,14-/m0/s1

InChI Key

BOAWSIPWPIUQLQ-CRWXNKLISA-N

Isomeric SMILES

CC1([C@@H]2[C@@H]1[C@H](N(C2)C(=O)[C@@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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